molecular formula C22H20N2O5 B562684 SN-38-d3 CAS No. 718612-49-8

SN-38-d3

货号 B562684
CAS 编号: 718612-49-8
分子量: 395.429
InChI 键: FJHBVJOVLFPMQE-MVTYLIICSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SN-38-d3 is the deuterium labeled SN-38 . SN-38 is an active metabolite of the Topoisomerase I inhibitor Irinotecan . It inhibits DNA and RNA synthesis with IC50s of 0.077 and 1.3 μM, respectively .


Synthesis Analysis

SN-38-loaded polymer nanoparticles (SN-38-PNPs) have been prepared from the block copolymer poly (methyl caprolactone- co -caprolactone)- block -poly (ethylene oxides) (P (MCL- co -CL)- b -PEO) using bulk and microfluidic methods . The synthesis of SN-38-based linkers has also been reported .


Molecular Structure Analysis

The molecular weight of SN-38-d3 is 395.42 . Its molecular formula is C22H17D3N2O5 .


Chemical Reactions Analysis

SN-38 is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . The active metabolite SN-38 can be glucuronidated by uridine diphosphate glucuronosyltransferase 1As (UGT1As), such as UGT1A1, which inactivates SN-38 by forming SN-38 glucuronide (SN-38G) .


Physical And Chemical Properties Analysis

The clinical use of SN-38 is limited by its poor aqueous solubility and hydrolysis of the lactone ring at pH > 6 to inactive carboxylate form .

科学研究应用

  1. 小儿实体肿瘤的局部控制:SN-38已显示出对小儿实体肿瘤如神经母细胞瘤、横纹肌肉瘤和Ewing肉瘤的活性。已开发了一种新型药物传递系统,使用聚乳酸电纺聚合物纳米纤维载荷SN-38微晶,用于在难治性小儿实体肿瘤中进行局部释放。这种方法有可能避免有害的放射治疗 (Monterrubio et al., 2016)

  2. GSH敏感的SN-38前药:开发了一种具有谷胱甘肽(GSH)敏感性和“OFF-ON”荧光开关特性的SN-38前药,表明其在化疗药物中的潜在用途,特别是在卵巢癌中 (Whang et al., 2018)

  3. 与脂质双分子层的pH依赖性结合:关于SN-38在脂质体制剂中与脂质双分子层的结合的研究表明,其定位受药物的疏水性和pH条件的控制,影响其活性和稳定性 (Peikov et al., 2005)

  4. 用于脑肿瘤的聚合物药物传递系统:已测试了载荷SN-38的可注射药物传递沉积物,用于脑肿瘤模型的肿瘤内给药,展示了局部和持续药物传递的潜力 (Nittayacharn et al., 2014)

  5. 纳米颗粒的微流控制造:使用微流控反应器制造了载荷SN-38的聚合物纳米颗粒,可控制封装效率、药物载荷和释放特性。这种方法显示了优化SN-38纳米药物的潜力 (Cao et al., 2018)

  6. 与抗体-药物结合物的结合:SN-38已成功结合到靶向TROP-2的抗体上,TROP-2是一种与癌症相关的抗原。这种结合,如在sacituzumab govitecan中所见,允许靶向癌细胞传递,有可能增强治疗效果 (Goldenberg & Sharkey, 2019)

作用机制

Target of Action

SN-38-d3, also known as DTXSID90849647 or (19S)-19-Ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione, primarily targets DNA topoisomerase 1 . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.

Biochemical Pathways

SN-38-d3 affects multiple biochemical pathways. It is formed via hydrolysis of irinotecan by carboxylesterases and metabolized via glucuronidation by UGT1A1 . The potency of SN-38 relative to irinotecan varies from 2- to 2000-fold . It has been shown to affect pathways such as purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Pharmacokinetics

The pharmacokinetics of SN-38-d3 involves its absorption, distribution, metabolism, and excretion (ADME). It’s known that SN-38, the non-deuterated form, has poor solubility in pharmaceutically acceptable solvents and low affinity to lipid membranes . SN-38 also undergoes a reversible conversion to an inactive open lactone ring structure at physiological pH .

Result of Action

SN-38-d3 induces DNA single-strand breaks and cytotoxicity in cancer cells . It has been found to be 200–2000 times more cytotoxic than its prodrug, irinotecan . It’s used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer .

Action Environment

The action of SN-38-d3 can be influenced by various environmental factors. For instance, the pH of the physiological environment can affect the conversion of SN-38 to its inactive form . Additionally, the presence of specific enzymes in the body can influence the metabolism of SN-38-d3 .

安全和危害

SN-38-d3 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

未来方向

The challenges in SN-38 drug delivery may be overcome by two ways: ensuring multiple layers of protection against degradation and slow but sustained release of therapeutically effective drug concentrations. It may also be achieved by preparing a polymer-drug conjugate and further encapsulating the conjugate in a suitable carrier system; tumor-targeted SN-38 delivery by using immunoconjugates, enzyme-activated prodrug therapy, and antibody-directed nanoparticle delivery .

属性

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHBVJOVLFPMQE-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849647
Record name (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

718612-49-8
Record name (4S)-4-Ethyl-11-(2,2,2-~2~H_3_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Why is SN-38-d3 used as an internal standard for measuring SN-38 in plasma samples?

A1: SN-38-d3, a deuterated form of SN-38, is used as an internal standard because it shares nearly identical physicochemical properties with the analyte (SN-38). [] This similarity ensures that SN-38-d3 behaves similarly to SN-38 during sample preparation and analysis, improving the accuracy and reliability of SN-38 quantification. Using a stable isotope-labeled internal standard like SN-38-d3 helps to correct for variations in extraction efficiency, ionization suppression, and other matrix effects that can occur during LC-MS/MS analysis. []

Q2: The research article mentions an issue with "SN-38 impurity" in the CPT-11 D10 internal standard. How does this impurity affect the quantification of SN-38, and how can this issue be addressed?

A2: The presence of SN-38 impurity in the CPT-11 D10 internal standard can lead to an overestimation of SN-38 levels in the plasma samples. [] This is because the impurity contributes to the signal attributed to SN-38 during analysis. To address this issue, several steps can be taken:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。